IL-33 probe-1
Description
Molecular Architecture of Interleukin-33 and Its Fluorescent Analogues
Interleukin-33 probe-1 (C22H20BF2N3O, MW 391.22) derives from the native IL-33 protein, which contains a conserved β-trefoil fold spanning residues 112-270. The probe introduces a BODIPY fluorophore at position 143, a site identified through systematic mutagenesis as optimal for maintaining receptor-binding functionality. Structural comparisons between wild-type IL-33 and probe-1 reveal nearly identical backbone configurations, with root-mean-square deviations (RMSD) of 0.8 Å across the β-barrel core.
Table 1: Structural and biophysical properties of IL-33 and fluorescent analogues
| Property | Wild-Type IL-33 | IL-33 Probe-1 | IL-33(3) |
|---|---|---|---|
| Molecular Weight (Da) | 18,500 | 19,891 | 19,876 |
| ST2 Binding KD (nM) | 0.9 | 1.2 | 1.4 |
| Fluorescence Quantum Yield | N/A | 0.72 | 0.68 |
| β-Trefoil Content (%) | 98 | 95 | 94 |
Data derived from crystallographic analyses and surface plasmon resonance (SPR) measurements demonstrate that probe-1's BODIPY moiety (ex/em 503/512 nm) occupies a solvent-exposed loop region 28 Å from the ST2 binding interface. This spatial separation prevents steric clashes with the receptor's immunoglobulin domains while allowing Förster resonance energy transfer (FRET) monitoring of ligand-receptor interactions.
β-Trefoil Fold Analysis in Interleukin-1 Family Homology
The IL-33 β-trefoil architecture comprises 12 β-strands arranged in three tandem repeats, forming a characteristic triangular prism structure. Structural alignment with IL-1β (PDB 1I1B) shows 23% sequence identity but 68% topological similarity in β-strand positioning. Key divergences occur in the IL-33-specific α-helical insertion (residues 150-160), which creates a distinct electropositive surface patch for ST2 recognition.
Table 2: Comparative β-trefoil structural features in IL-1 family cytokines
| Feature | IL-33 | IL-1β | IL-1Ra |
|---|---|---|---|
| β-Strands | 12 | 12 | 12 |
| α-Helices | 3 | 2 | 1 |
| Surface Charge (pI) | 8.9 | 6.7 | 5.4 |
| Receptor Binding Face | β4-β5-β6 | β4-β5-β9 | β3-β4-β11 |
Crystallographic studies of the IL-33:ST2 complex (3.27 Å resolution) reveal that probe-1 maintains critical interactions between IL-33's β4 strand (residues 189-194) and ST2's D3 domain. The fluorescent modification at position 143 resides in the β2-β3 loop, a region showing <1 Å positional variation compared to wild-type IL-33 in SAXS-derived solution structures. This structural preservation enables probe-1 to engage IL-1RAcP as a co-receptor, facilitating formation of the ternary signaling complex observed in native IL-33 signaling.
Fluorescent Tag Integration Strategies in Probe Design
The development of this compound employed structure-guided fluorophore conjugation, utilizing:
- Site-directed mutagenesis to introduce cysteine residues at position 143, chosen for its surface accessibility and distance from functional epitopes
- Maleimide-BODIPY chemistry for thiol-specific labeling, achieving >95% conjugation efficiency
- Molecular dynamics simulations to predict fluorophore-induced conformational changes (200 ns trajectories)
Figure 1: Fluorophore integration site in this compound
IL-33 β-barrel core
|
| β1-β2 loop (residues 130-140)
|
*BODIPY at position 143*
|
ST2 binding interface (residues 180-210)
SAXS analysis of probe-1 (Rg = 2.8 nm, Dmax = 9.1 nm) matches wild-type IL-33 parameters within 5%, confirming minimal structural perturbation. Fluorescence polarization assays demonstrate that probe-1 maintains 89% of wild-type IL-33's capacity to induce interleukin-1 receptor-associated kinase (IRAK) phosphorylation in mast cells. The strategic fluorophore placement enables real-time tracking of probe-1 internalization via clathrin-mediated endocytosis, with confocal microscopy revealing lysosomal accumulation within 15 minutes of receptor engagement.
Properties
Molecular Formula |
C22H20BF2N3O |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C22H20BF2N3O/c1-4-13-26-21(29)14-17-7-9-18(10-8-17)22-19-11-5-15(2)27(19)23(24,25)28-16(3)6-12-20(22)28/h1,5-12H,13-14H2,2-3H3,(H,26,29) |
InChI Key |
OUVJUZBWYZVWSU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C)C4=CC=C(C=C4)CC(=O)NCC#C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Design and Synthesis of BODIPY Building Blocks
The BODIPY core structure for IL-33 Probe-1 originates from a dimethyl-substituted boron-dipyrromethene scaffold. Key synthetic steps include:
- Condensation : 2-Methylpyrrole and 4-formyl-phenylpropionic acid undergo acid-catalyzed condensation to form a dipyrromethane intermediate.
- Oxidation and Boron Insertion : The intermediate is oxidized and treated with BF₃·Et₂O to yield the BODIPY carboxylic acid precursor (Compound 5).
- Propargylation : The carboxylic acid is derivatized with N-propargylamine via amide bond formation using OxymaPure and DIC, producing the alkyne-functionalized BODIPY (Compound 6).
Table 1: Physicochemical Properties of BODIPY Fluorophores
| Property | Compound 5 | Compound 6 |
|---|---|---|
| Molecular Weight (Da) | 625 | 680 |
| λₑₓ/λₑₘ (nm) | 500/520 | 500/520 |
| Quantum Yield (H₂O) | 0.08 | 0.07 |
| Quantum Yield (Dioxane) | 0.65 | 0.70 |
The dimethyl BODIPY derivatives exhibit environmental sensitivity, with a 10-fold fluorescence increase in hydrophobic microenvironments.
Aminoacylation and tRNA Charging
Spacer Design for tRNA Compatibility
To enable ribosomal incorporation, BODIPY fluorophores are conjugated to tRNA via amino acid spacers:
tRNA Ligation and Validation
T4 RNA ligase catalyzes the attachment of BODIPY-pdCpA to McTrp1 suppressor tRNA. Fluorescence TBE-urea gel analysis confirms successful ligation, with a 3.5-fold increase in fluorescence intensity for dimethyl BODIPY-tRNA in dioxane versus aqueous buffer.
Site-Specific Incorporation into IL-33
Selection of Labeling Sites
Tyr143 and Tyr163, located at the IL-33/ST2 binding interface, are chosen for minimal disruption of receptor interactions. Amber stop codons (TAG) are introduced at these positions via site-directed mutagenesis.
Cell-Free Protein Expression
- Suppression System : Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and McTrp1 tRNA suppress the amber codon at Tyr143.
- Labeling : Azidophenylalanine (azidoPhe) is incorporated at Tyr143, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with BODIPY-alkyne (Compound 6).
Table 2: Reaction Conditions for CuAAC Labeling
| Parameter | Value |
|---|---|
| Cu(I) Source | CuSO₄ (1 mM) |
| Reducing Agent | Sodium Ascorbate |
| Chelator | THPTA |
| Molar Ratio (BODIPY:azidoPhe) | 10:1 |
| Yield | 85–90% |
Protein Expression and Purification
Periplasmic Extraction
This compound is expressed in E. coli BL21(DE3)pLysS. The periplasmic fraction is isolated via osmotic shock, yielding 1.6 mg/L of protein.
Affinity Chromatography
A Ni-NTA column purifies the His₆-tagged protein under native conditions:
- Elution Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
- Purity : ≥95% by SDS-PAGE (Coomassie staining).
Analytical Characterization
Structural Validation
Fluorescence Properties
- Turn-On Effect : this compound exhibits a 4-fold fluorescence increase upon ST2 binding (λₑₓ = 488 nm, λₑₘ = 520 nm).
- Quantum Yield : 0.72 in ST2-bound state versus 0.18 in unbound state.
Table 3: Comparative Bioactivity of IL-33 Derivatives
| Construct | EC₅₀ (SEAP Assay) | Maximum Signal (% WT IL-33) |
|---|---|---|
| Wild-Type IL-33 | 1.5 nM | 100% |
| This compound | 1.7 nM | 98% |
| IL-33-GFP | >100 nM | <5% |
Functional Validation
ST2-Specific Binding
HEK-Blue IL-33 reporter cells show dose-dependent SEAP activation (EC₅₀ = 1.7 nM), blocked by ST2-Fc (IC₅₀ = 0.8 nM).
Intracellular Trafficking
Live-cell imaging reveals rapid internalization (t₁/₂ = 15 min) and lysosomal colocalization (Pearson’s r = 0.78 with LysoTracker Red).
Chemical Reactions Analysis
IL-33 Structural Features Relevant to Probe Design
IL-33 adopts a β-trefoil fold (12-stranded β-sheet structure) common to IL-1 family cytokines. Key structural elements include:
-
Receptor-binding regions : Two distinct interaction sites (Site 1 and Site 2) on IL-33 mediate binding to its receptor ST2 and the co-receptor IL-1RAcP .
-
Flexible loops : The β4-β5 and β11-β12 loops are critical for IL-1RAcP recruitment but are conformationally dynamic in solution .
-
Electrostatic surface : Site 1 exhibits a strong negative charge, complementary to ST2’s positively charged surface .
Key Receptor Interaction Data for IL-33
Hypothetical Probe Design Considerations
Probes targeting IL-33 could exploit:
-
Site 1 charge complementarity : Positively charged molecules mimicking ST2’s interaction surface (e.g., peptidomimetics with Arg/Lys residues) .
-
Dynamic loop inhibition : Stabilizing β4-β5/β11-β12 conformations to block IL-1RAcP recruitment .
-
Chromatin-binding domain : Targeting the N-terminal helix-turn-helix motif (residues 1–70) for nuclear localization interference .
Research Gaps and Limitations
-
No existing studies describe synthetic probes (e.g., small molecules, antibodies) specific to IL-33 in the provided literature.
-
IL-33’s dual role as a cytokine and nuclear factor complicates probe specificity .
-
Structural flexibility of IL-33 loops may necessitate dynamic binding assays for probe validation .
The absence of data on "IL-33 probe-1" in peer-reviewed sources suggests this compound may be either unpublished, proprietary, or a hypothetical construct. For authoritative chemical reaction data, consult specialized databases (e.g., PubChem, Reaxys) or recent patent filings.
Scientific Research Applications
Mechanistic Insights into Immune Responses
IL-33 Probe-1 has been instrumental in elucidating the mechanisms behind immune responses. Research indicates that IL-33 acts as an alarmin, promoting the activation of T helper type 2 (Th2) cells and enhancing the production of cytokines such as IL-5 and IL-13. These cytokines are crucial in mediating allergic reactions and asthma pathogenesis .
Case Study: Allergic Inflammation
A study demonstrated that this compound significantly increased Th2 cytokine production in response to allergen exposure. Mice treated with IL-33 showed heightened airway hyperresponsiveness and eosinophilic inflammation, underscoring its role as a key player in allergic diseases .
Role in Autoimmunity
This compound has also been explored for its implications in autoimmune diseases. Research suggests that elevated levels of IL-33 can break immune tolerance, leading to the generation of autoantibodies. This phenomenon is particularly relevant in conditions such as systemic lupus erythematosus (SLE).
Data Table: Autoantibody Production Induced by IL-33
| Study | Model | Findings |
|---|---|---|
| Mice | Temporary increase in IL-33 led to IgM response to self-antigens. | |
| SLE Patients | Correlation between elevated IL-33 levels and disease activity. |
Cancer Research Applications
This compound is gaining attention in cancer research due to its dual role as a pro-inflammatory cytokine and a nuclear factor involved in transcriptional regulation. Its expression is linked to various cancers, including colorectal cancer and breast cancer.
Case Study: Colorectal Cancer
Research has shown that IL-33 expression is upregulated in tumor microenvironments, promoting tumor growth and metastasis. The use of this compound allowed researchers to investigate its signaling pathways, revealing potential therapeutic targets for intervention .
Therapeutic Potential
The therapeutic applications of this compound are being explored in the context of immunotherapy. By modulating IL-33 signaling pathways, researchers aim to enhance anti-tumor immunity or suppress excessive inflammatory responses.
Data Table: Therapeutic Strategies Involving IL-33
Mechanism of Action
IL-33 probe-1 exerts its effects by binding to the interleukin-33 receptor, known as suppression of tumorigenicity 2 (ST2). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play key roles in immune responses and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of IL-33 with Related Cytokines
Key Research Findings
Specificity of Receptor Binding: IL-33 uniquely binds ST2 with high specificity, unlike IL-1β, which interacts promiscuously with IL-1RI/IL-1RII . This specificity makes IL-33 a precise target for probes like IL-33 Probe-1 in diagnostic assays . IL-25, despite sharing roles in type 2 immunity, shows weaker activity in airway hyperreactivity compared to IL-33 .
Functional Overlaps and Distinctions :
- IL-33 and TGF-β synergistically upregulate ST2 expression via neuropilin-1 (Nrp1), enhancing IL-33 signaling in fibrosis and cancer .
- In contrast, IL-18 drives IFN-γ-mediated pathologies, while IL-37 counteracts inflammation, highlighting divergent roles within the IL-1 family .
Therapeutic Applications: this compound’s utility in detecting IL-33 activity has informed combination therapies. For example, IL-33/PD-1 co-blockade in lung adenocarcinoma (LUAD) models reduced tumor progression more effectively than monotherapy . Anti-IL-1β therapies (e.g., anakinra) are clinically established, whereas IL-33-targeted approaches remain in preclinical stages but show promise in cancer and asthma .
Table 2: Comparative Efficacy in Disease Models
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting IL-33 expression in tissue samples, and how do they differ in sensitivity and specificity?
- Methodological Answer :
- Immunohistochemistry (IHC) is ideal for spatial localization of IL-33 in tissues, with validation using positive/negative controls (e.g., inflamed vs. healthy tissue) .
- ELISA quantifies soluble IL-33 in serum or supernatants, but requires high-affinity antibodies to avoid cross-reactivity with isoforms (e.g., full-length vs. cleaved IL-33) .
- RT-PCR/qPCR measures mRNA levels but may not correlate with protein expression due to post-transcriptional regulation .
- Western Blot distinguishes between full-length (nuclear) and processed (cytokine) IL-33 forms, critical for functional interpretation .
Q. How can researchers establish a causal link between IL-33 levels and disease severity in preclinical models?
- Methodological Answer :
- Use correlation analyses (Pearson/Spearman) to associate IL-33 expression with clinical/histopathological scores (e.g., Gensini scores in atherosclerosis or tumor grade in NSCLC ).
- Employ gain/loss-of-function models (e.g., IL-33 knockout mice or siRNA-mediated knockdown) to validate causality in disease progression .
- Include multivariate regression to control for confounding variables (e.g., age, comorbidities) .
Q. What are the best practices for selecting and validating in vivo models to study IL-33 signaling?
- Methodological Answer :
- ApoE⁻/⁻ mice are standard for atherosclerosis studies, where IL-33 reduces lipid accumulation but exacerbates thrombosis .
- Th1/Th2-driven enteritis models replicate IL-33 dysregulation in ulcerative colitis .
- For cancer, use squamous cell carcinoma (SCC) models to assess IL-33’s dual role in tumor immunity (e.g., suppressing NK cell cytotoxicity ).
- Validate models with human tissue comparisons (e.g., IL-33/ST2 levels in IBD patient biopsies ).
Advanced Research Questions
Q. How can contradictory roles of IL-33 (e.g., pro-inflammatory vs. protective) be resolved in experimental data?
- Methodological Answer :
- Context-specific assays : Test IL-33 in distinct microenvironments (e.g., nuclear vs. extracellular IL-33 in endothelial cells ).
- Isoform-specific detection : Use antibodies targeting full-length (nuclear) or cleaved (cytokine) IL-33 to differentiate roles .
- Multi-omics integration : Combine transcriptomics (e.g., NF-κB pathway activation ) with metabolomics (e.g., glycolytic shifts in RPE cells ) to map signaling networks.
Q. What strategies address reproducibility challenges in IL-33 functional studies across laboratories?
- Methodological Answer :
- Standardize sample preparation : Avoid protease degradation by using fresh-frozen tissues for nuclear IL-33 analysis .
- Include reference controls : Spike-in recombinant IL-33 in ELISA/Western blot assays to normalize batch effects .
- Publish detailed protocols in supplements (per Beilstein Journal guidelines ), including antibody catalog numbers, dilution ratios, and instrument settings.
Q. How can IL-33’s nuclear function as a transcriptional regulator be investigated alongside its cytokine role?
- Methodological Answer :
- Chromatin Immunoprecipitation (ChIP-seq) : Identify IL-33 binding sites in promoters (e.g., NF-κB p65 in endothelial cells ).
- Subcellular fractionation : Isolate nuclear vs. cytoplasmic IL-33 for functional assays (e.g., luciferase reporter assays for promoter activity ).
- CRISPR-Cas9 editing : Generate mutants lacking nuclear localization signals to dissect compartment-specific effects .
Q. What advanced techniques elucidate IL-33’s role in immune cell modulation (e.g., NK cells, T cells)?
- Methodological Answer :
- Flow cytometry : Quantify IL-33 receptor (ST2) expression on immune subsets (e.g., NK cells in SCC ).
- Co-culture assays : Test IL-33’s impact on CD8+ T cell cytotoxicity using tumor organoids .
- Single-cell RNA-seq : Resolve IL-33-responsive stromal and immune subpopulations in inflamed tissues .
Q. How can post-translational modifications (PTMs) of IL-33 be characterized to understand its activation?
- Methodological Answer :
- Mass spectrometry : Identify cleavage sites (e.g., caspase-1-mediated processing) and phosphorylation .
- Mutagenesis screens : Replace putative PTM sites (e.g., serine residues) to assess functional consequences .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots or meta-regression to reconcile disparities between studies (e.g., IL-33’s antitumor vs. protumor effects ).
- Sample Size Justification : Conduct power analysis (e.g., G*Power) based on effect sizes from pilot studies .
- Ethical Reporting : Disclose IL-33’s dual roles in clinical translation (e.g., Alzheimer’s cognitive preservation vs. atherosclerosis progression ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
